molecular formula C18H14Cl2IN3O2 B285076 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B285076
M. Wt: 502.1 g/mol
InChI Key: PHCKNIRJJSZFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DITPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DITPM is a pyrimidine derivative that has been synthesized through a multi-step process, and its unique structure makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes or proteins involved in the growth of cancer cells or the formation of amyloid-beta peptides. 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects
4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amyloid-beta peptide formation. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is its unique structure, which makes it a promising candidate for further investigation in various fields. Its synthesis has been optimized to obtain high yields and purity, making it suitable for use in lab experiments. However, one limitation of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, including:
1. Investigation of its potential as a treatment for Alzheimer's disease, including further studies on its ability to inhibit amyloid-beta peptide formation.
2. Development of new drugs based on the structure of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, including modification of its structure to produce compounds with different biological activities.
3. Exploration of its potential as a building block for the synthesis of new materials, such as metal-organic frameworks.
4. Investigation of its potential as an anticancer agent, including further studies on its mechanism of action and its effectiveness against different types of cancer cells.
5. Development of new synthetic methods for the production of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, including the use of alternative starting materials and reaction conditions.
In conclusion, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure, synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide may lead to the development of new drugs, materials, and treatments for various diseases.

Synthesis Methods

The synthesis of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves several steps, starting with the reaction of 2,3-dichlorobenzoyl chloride with 4-iodoaniline to form 4-(2,3-dichlorophenyl)-N-(4-iodophenyl) aniline. This intermediate is then reacted with ethyl acetoacetate to produce 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The synthesis of 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been optimized to obtain high yields and purity, making it suitable for further research.

Scientific Research Applications

4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been explored as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of the disease.
In drug discovery, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been used as a scaffold for the design of new drugs, as its unique structure can be modified to produce compounds with different biological activities. In materials science, 4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been investigated as a potential building block for the synthesis of new materials, such as metal-organic frameworks.

properties

Molecular Formula

C18H14Cl2IN3O2

Molecular Weight

502.1 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-N-(4-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H14Cl2IN3O2/c1-9-14(17(25)23-11-7-5-10(21)6-8-11)16(24-18(26)22-9)12-3-2-4-13(19)15(12)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

PHCKNIRJJSZFDO-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)I

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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